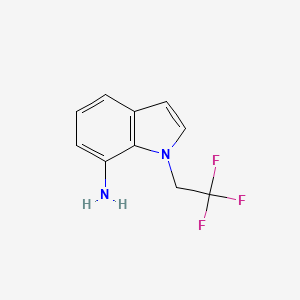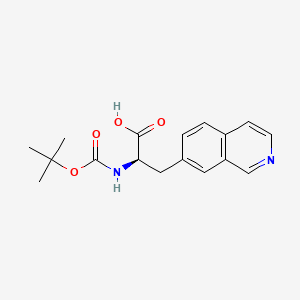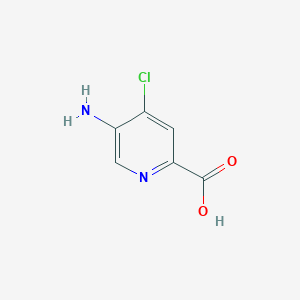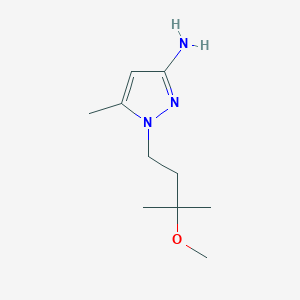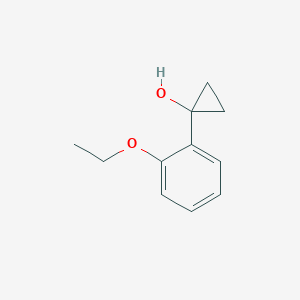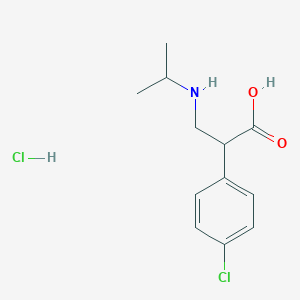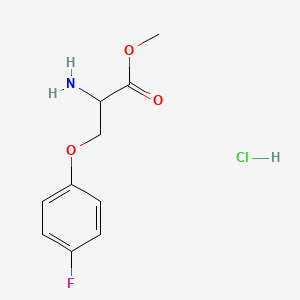
methyl O-(4-fluorophenyl)serinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride is a chemical compound with the molecular formula C10H13ClFNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a fluorophenoxy group, and a propanoate ester, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride typically involves the reaction of 4-fluorophenol with an appropriate amino acid derivativeThe reaction conditions often include the use of a dehydrating agent, such as thionyl chloride, and a catalyst, such as pyridine, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amino alcohols, fluorinated ketones, and azide compounds. These products are often used as intermediates in the synthesis of more complex molecules for pharmaceutical and industrial applications .
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and fluorophenoxy groups allow it to bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride include:
- Methyl 2-amino-3-(4-chlorophenoxy)propanoate hydrochloride
- Methyl 2-amino-3-(4-bromophenoxy)propanoate hydrochloride
- Methyl 2-amino-3-(4-methylphenoxy)propanoate hydrochloride
Uniqueness
What sets methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride apart from these similar compounds is the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity. This makes the compound particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Propiedades
Fórmula molecular |
C10H13ClFNO3 |
|---|---|
Peso molecular |
249.66 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(4-fluorophenoxy)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8;/h2-5,9H,6,12H2,1H3;1H |
Clave InChI |
JJWDPIBKIFOSBO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(COC1=CC=C(C=C1)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


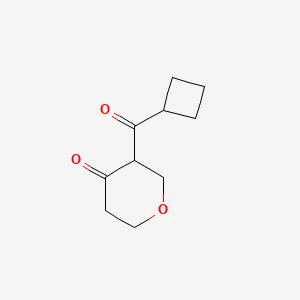
![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
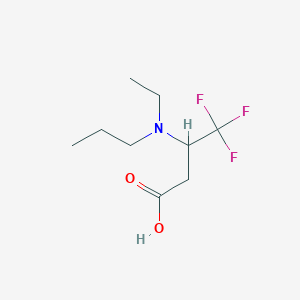
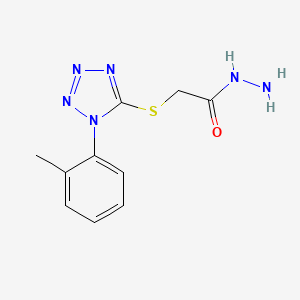
![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)
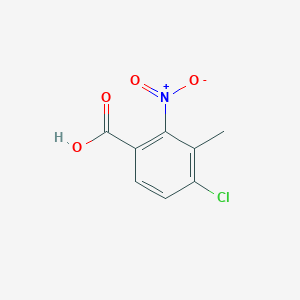
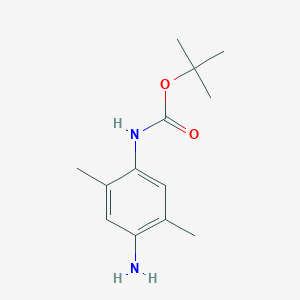
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)
